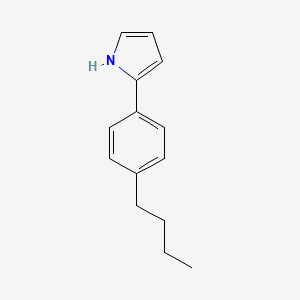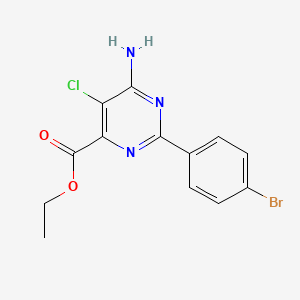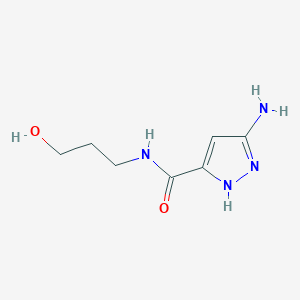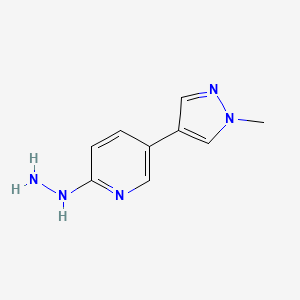
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is a pyridinone derivative with a phenyl group attached to the pyrimidinyl moiety. This compound has garnered attention due to its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one typically involves the reaction of 2-phenylpyrimidin-4-yl with appropriate reagents under controlled conditions. One common method is the condensation reaction between 2-phenylpyrimidin-4-yl and a suitable pyridinone derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve multiple purification steps to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Various hydroxylated and carboxylated derivatives.
Reduction: Reduced pyridinone derivatives.
Substitution: Substituted pyridinone derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Biology: It has shown potential in biological studies, particularly in the development of new drugs. Medicine: Research is ongoing to explore its therapeutic properties, including its potential use in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological effects. Further research is needed to fully understand its mode of action.
Comparación Con Compuestos Similares
3-Hydroxy-1-(2-thiophenylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-furylpyrimidin-4-yl)pyridin-4-one
3-Hydroxy-1-(2-benzothiazolylpyrimidin-4-yl)pyridin-4-one
Uniqueness: 3-Hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one stands out due to its unique phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound continues to be a subject of interest in various fields of research, and its potential applications are vast. Further studies are essential to unlock its full potential and understand its mechanisms better.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C15H11N3O2 |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
3-hydroxy-1-(2-phenylpyrimidin-4-yl)pyridin-4-one |
InChI |
InChI=1S/C15H11N3O2/c19-12-7-9-18(10-13(12)20)14-6-8-16-15(17-14)11-4-2-1-3-5-11/h1-10,20H |
Clave InChI |
DCYPJOHMDYMBFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=N2)N3C=CC(=O)C(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)



![7-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B15357082.png)
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)






